3-Isocyanatopentane
Description
3-Isocyanatopentane (CAS 42065-78-1) is an aliphatic monoisocyanate with the molecular formula C₆H₁₁NO and a monoisotopic mass of 113.08406 Da . It features a branched pentane backbone with an isocyanate (-NCO) functional group at the third carbon position. The compound’s InChIKey (MJTTZPPXKNHJBG-UHFFFAOYSA-N) confirms its unique stereochemical identity . Potential uses include polymer crosslinking, coatings, or as a chemical intermediate.
Properties
IUPAC Name |
3-isocyanatopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTTZPPXKNHJBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622452 | |
| Record name | 3-Isocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42065-78-1 | |
| Record name | 3-Isocyanatopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Isocyanatopentane can be synthesized through several methods, including the phosgene process and non-phosgene methods. The phosgene process involves the reaction of phosgene with amines to form isocyanates. due to the toxicity of phosgene, alternative methods have been developed.
Non-Phosgene Methods:
Reduction Carbonylation: This method involves the reaction of nitro-amino compounds with carbon monoxide to form carbamates, which are then thermally decomposed to yield isocyanates.
Oxidation Carbonylation: This method uses carbon monoxide and oxygen to convert amines into isocyanates.
Dimethyl Carbonate Method: This involves the reaction of amines with dimethyl carbonate to form carbamates, followed by thermal decomposition to produce isocyanates.
Urea Method: This method involves the reaction of amines with urea to form carbamates, which are then decomposed to yield isocyanates.
Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene process due to its efficiency and high yield. non-phosgene methods are gaining popularity due to environmental and safety concerns associated with phosgene .
Chemical Reactions Analysis
Types of Reactions: 3-Isocyanatopentane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form carbamates.
Polymerization Reactions: this compound can polymerize to form polyurethanes, which are widely used in the production of foams, coatings, and adhesives.
Common Reagents and Conditions:
Alcohols and Amines: Used in substitution reactions to form urethanes and ureas.
Water: Reacts with isocyanates to form carbamic acid, which decomposes to form carbon dioxide and amines.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed through polymerization reactions.
Scientific Research Applications
3-Isocyanatopentane has several applications in scientific research and industry:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Isocyanatopentane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols and amines, to form stable products like urethanes and ureas. This reactivity is exploited in various chemical processes and industrial applications .
Molecular Targets and Pathways:
Nucleophiles: The primary targets of this compound are nucleophiles, which include alcohols, amines, and water.
Reaction Pathways: The compound undergoes substitution and addition reactions, leading to the formation of urethanes, ureas, and carbamates.
Comparison with Similar Compounds
Structural Isomers: this compound vs. Pentyl Isocyanate
- Branching vs.
- Physical Properties : Branched isomers typically exhibit lower boiling points than linear analogs. This may make this compound more volatile, though empirical data is lacking in the evidence .
- Applications: Both compounds are monoisocyanates, but the branched structure of this compound may favor niche applications in flexible coatings or adhesives, whereas linear isomers are more common in bulk polymer production.
Comparison with Smaller Isocyanates: Methyl Isocyanate
- Reactivity and Toxicity: Methyl isocyanate’s small size (57.05 Da) increases its volatility and acute toxicity (notorious for the Bhopal disaster). In contrast, this compound’s larger size reduces volatility, likely lowering inhalation risks .
- Industrial Use : Methyl isocyanate is a precursor in pesticide synthesis, while this compound’s patents suggest roles in specialty polymers or crosslinkers .
Diisocyanates: Cyclohexane-Based Analogs
- Functionality : Diisocyanates like 5-Isocyanato-1-(isocyanatomethyl)-1,3,3-trimethylcyclohexane (CAS 4098-71-9) enable polyurethane formation via crosslinking. In contrast, this compound’s single -NCO group limits it to chain extension or termination roles .
- Thermal Stability: Cyclohexane-based diisocyanates offer enhanced thermal stability due to their rigid cyclic structure, whereas aliphatic monoisocyanates like this compound may degrade at lower temperatures .
Ester-Modified Analogs
- 2-Isocyanato-4-methyl-pentanoic acid methyl ester (CAS 56753-77-6) combines isocyanate and ester functionalities, enabling dual reactivity (e.g., in polyurethanes or ester-based copolymers). This contrasts with this compound’s singular reactivity .
Biological Activity
3-Isocyanatopentane (C6H11NO) is a chemical compound that falls under the category of isocyanates, which are known for their reactivity and potential biological activities. This compound features a pentane backbone with an isocyanate functional group, making it a subject of interest in both industrial applications and biological research.
Structure
The molecular structure of this compound can be represented as follows:
Reactivity
This compound exhibits typical reactivity associated with isocyanates:
- Addition Reactions : It readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids.
- Substitution Reactions : The isocyanate group can be replaced by other functional groups in substitution reactions.
- Polymerization : It can polymerize to form polyurethanes when reacted with polyols, which has implications in material science and coatings.
The biological activity of this compound is largely attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to various biochemical effects, including:
- Protein Modification : Isocyanates can modify proteins through carbamylation, potentially affecting protein function and signaling pathways.
- Cytotoxicity : Some studies suggest that isocyanates may exhibit cytotoxic effects on certain cell lines, which could have implications for toxicity assessments .
Cytotoxic Effects
A study investigating the cytotoxic effects of various isocyanates, including this compound, found that exposure led to increased cell death in certain cancer cell lines. The mechanism was linked to oxidative stress and induction of apoptosis. The study highlighted the need for further research into the therapeutic potential and safety profiles of isocyanate derivatives .
Protein Interaction Studies
Research has shown that this compound can react with amino acids in proteins, leading to structural changes. This reactivity was analyzed using mass spectrometry techniques to identify modified peptides. The findings suggest potential implications for understanding how isocyanates may influence cellular processes through protein modifications .
| Study | Focus | Findings |
|---|---|---|
| Cytotoxicity Assessment | Cancer Cell Lines | Induced apoptosis via oxidative stress |
| Protein Interaction Analysis | Mass Spectrometry | Identified modifications on peptides |
Potential Applications
The unique properties of this compound suggest potential applications in various fields:
- Pharmaceuticals : Its ability to modify proteins could be harnessed for drug development targeting specific pathways.
- Material Science : As a precursor for polyurethanes, it has applications in coatings and adhesives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
